Technical Guide: Physical Properties of (S)-2-(benzylamino)propan-1-ol
Technical Guide: Physical Properties of (S)-2-(benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(benzylamino)propan-1-ol, also known as N-Benzyl-L-alaninol, is a chiral intermediate with significant applications in organic synthesis and the pharmaceutical industry.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other potential anticancer agents.[1] This document provides a comprehensive overview of the physical properties of (S)-2-(benzylamino)propan-1-ol, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.
Core Physical and Chemical Properties
The physical and chemical properties of (S)-2-(benzylamino)propan-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol [2], 165.24 g/mol |
| Melting Point | 47-49 °C[1] |
| Boiling Point | 120-122 °C at 6 Torr[1], 292.2 °C at 760 mmHg[2] |
| Density | 1.02 g/cm³[2] |
| Appearance | White solid[1] |
| Solubility | Soluble in Chloroform and Methanol[1] |
| Storage Temperature | 2-8 °C, protect from light[1][3] |
| IUPAC Name | (2S)-2-(benzylamino)propan-1-ol |
| CAS Number | 6940-80-3[1][4] |
| InChI | 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 |
| InChIKey | PJXWCRXOPLGFLX-VIFPVBQESA-N |
Experimental Protocols
Synthesis of (S)-2-(benzylamino)propan-1-ol via Reductive Amination
This protocol describes a common method for the synthesis of (S)-2-(benzylamino)propan-1-ol from L-alaninol and benzaldehyde through reductive amination.
Materials:
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L-alaninol ((S)-2-aminopropan-1-ol)
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Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
Procedure:
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To a solution of L-alaninol (1 equivalent) and benzaldehyde (1.1 equivalents) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portionwise.
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Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-2-(benzylamino)propan-1-ol.
Purification by Recrystallization
For further purification, (S)-2-(benzylamino)propan-1-ol, being a solid at room temperature, can be recrystallized.
Materials:
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Crude (S)-2-(benzylamino)propan-1-ol
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Cyclohexane or ligroine[1]
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Erlenmeyer flask
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Heating mantle or hot plate
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Büchner funnel and filter flask
Procedure:
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Dissolve the crude solid in a minimal amount of hot cyclohexane or ligroine in an Erlenmeyer flask.[1]
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If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
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Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Further, cool the flask in an ice bath to maximize the yield of crystals.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
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Dry the purified crystals under vacuum.
Determination of Physical Properties
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The temperature at which the liquid boils and condenses at a specific pressure is recorded.
Optical Rotation: The specific rotation is measured using a polarimeter.
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Prepare a solution of (S)-2-(benzylamino)propan-1-ol of a known concentration (g/mL) in a suitable solvent (e.g., chloroform).
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Fill the polarimeter cell of a known path length (in decimeters) with the solution.
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Measure the observed optical rotation at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
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The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration, and l is the path length.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of (S)-2-(benzylamino)propan-1-ol.
Caption: Workflow for the synthesis and characterization of (S)-2-(benzylamino)propan-1-ol.
